4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(PROPAN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a thiazolopyrimidine core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(PROPAN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenylpiperazine with an appropriate aldehyde to form a Schiff base, followed by cyclization with a thiazolopyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(PROPAN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(PROPAN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(PROPAN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Molecular docking studies have shown that this compound can bind to multiple receptor sites, influencing pathways involved in neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another compound with a fluorophenylpiperazine moiety, known for its inhibitory effects on nucleoside transporters.
1-(4-(2-fluoroethoxy)phenyl)piperazine: A derivative used in neuropharmacological studies.
Uniqueness
4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(PROPAN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE stands out due to its unique thiazolopyrimidine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other fluorophenylpiperazine derivatives, offering potential advantages in terms of selectivity and efficacy in various applications.
Properties
Molecular Formula |
C20H22FN5O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C20H22FN5O3S/c1-13(2)26-19(28)18-16(12-30-22-18)25(20(26)29)11-17(27)24-9-7-23(8-10-24)15-6-4-3-5-14(15)21/h3-6,12-13H,7-11H2,1-2H3 |
InChI Key |
OZZDKAZZBFXYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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